molecular formula C11H23ClN2O2 B1414243 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride CAS No. 2204559-95-3

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride

Cat. No.: B1414243
CAS No.: 2204559-95-3
M. Wt: 250.76 g/mol
InChI Key: XMPMBWVVBLFUJI-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is a piperidine-based organic compound with a molecular formula of C₁₂H₂₄ClN₂O₂ (based on its dihydrochloride form, as noted in sales data) . Structurally, it combines a 4-aminopiperidine moiety linked via a propionic acid methyl ester backbone. The compound is utilized in pharmaceutical and agrochemical research, particularly as an intermediate for synthesizing active pharmaceutical ingredients (APIs) or enzyme inhibitors. Its high purity (≥99%) and compliance with ISO/REACH standards make it suitable for industrial-scale applications, including drug development and specialty chemical manufacturing .

Properties

IUPAC Name

methyl 3-(4-aminopiperidin-1-yl)-2,2-dimethylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,10(14)15-3)8-13-6-4-9(12)5-7-13;/h9H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPMBWVVBLFUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(CC1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its ability to interact with various biological targets. Its molecular formula is C11H22ClN2O2C_{11}H_{22}ClN_2O_2 with a molecular weight of approximately 250.76 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Property Value
Molecular FormulaC₁₁H₂₂ClN₂O₂
Molecular Weight250.76 g/mol
Chemical ClassPiperidine derivative
SolubilityHigh (in aqueous solutions)

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid), which plays a crucial role in inhibitory neurotransmission.

Key Mechanisms:

  • GABA Modulation : The compound may influence GABAergic signaling by acting as an inhibitor of GABA binding, thereby affecting synaptic transmission and neuronal excitability .
  • Receptor Interaction : It may bind to various receptors, modulating their activity and leading to therapeutic effects in conditions such as anxiety and depression.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Anti-aggressive Effects : In animal models, it has shown potential in reducing aggressive behavior, suggesting possible applications in behavioral disorders .
  • Neuroprotective Properties : The compound has been observed to mitigate convulsions induced by other agents, indicating neuroprotective effects that could be beneficial in epilepsy treatment .

Toxicological Profile

The LD50 (lethal dose for 50% of the population) values indicate a moderate toxicity profile:

  • LD50 in Mice : 1300 mg/kg
  • LD50 in Rats : 950 mg/kg

These values suggest that while the compound has therapeutic potential, careful consideration of dosage is essential during development.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-aminomethylpiperidine with 2,2-dimethylpropionic acid methyl ester. Various synthetic routes have been explored to optimize yield and purity for pharmaceutical applications.

Comparative Studies

Research comparing this compound with similar piperidine derivatives highlights its unique biological activity profile:

Compound Name Unique Aspects
Methyl 3-(4-aminopiperidin-1-yl)-2,2-dimethylpropanoateSimilar structure; different pharmacological properties
4-Aminobutyric Acid Methyl EsterKnown for strong GABAergic activity
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateExhibits HDAC inhibition properties

Clinical Implications

The potential therapeutic applications of this compound are being explored in various areas:

  • Neurology : As a candidate for treating anxiety disorders and epilepsy.
  • Psychiatry : Investigated for its effects on mood regulation and aggression control.

Scientific Research Applications

Anticancer Applications

One of the most notable applications of 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is its potential as a histone deacetylase inhibitor (HDACI). HDACIs are crucial in cancer treatment as they can alter gene expression and induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, particularly in colon cancer models. The compound has shown promising antiproliferative activity, comparable to established anticancer drugs like doxorubicin .
  • A series of derivatives based on similar structural modifications have been synthesized, demonstrating enhanced efficacy against various cancer cell lines, including HeLa cells. These studies highlight the potential for further development of this compound into a therapeutic agent .

Neurological Applications

The piperidine structure of this compound suggests potential interactions with neurotransmitter systems, which opens avenues for neurological applications. Research indicates that it may influence neurotransmitter activity and could be explored for conditions such as anxiety or depression.

Research Insights

  • The compound's ability to modulate biochemical pathways related to neurotransmitter function suggests it may have neuropharmacological effects. Further studies are needed to elucidate its mechanisms and efficacy in neurological disorders.

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, this compound serves as a scaffold for developing new drugs targeting various diseases. Its structural properties allow for modifications that can enhance selectivity and potency against specific biological targets.

Synthesis and Structural Modifications

  • The synthesis typically involves methods such as DCC coupling and azide coupling to facilitate reactions with various amines or acids. This versatility allows researchers to create a library of derivatives with tailored properties.
Compound NameStructural FeaturesUnique Aspects
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateContains a chlorophenyl group; hydroxyl functionalityPotent HDAC inhibitor with significant anticancer activity
3-(4-Aminobenzyl)piperidineSubstituted piperidine; lacks the dimethylpropionic moietyDifferent biological activity profile
N,N-Dimethyl-4-(piperidin-1-yl)anilinePiperidine ring; aromatic amineMore focused on neuropharmacological effects

Comparison with Similar Compounds

AM803 and AM103 (FLAP Inhibitors)

  • AM803 : A potent 5-lipoxygenase-activating protein (FLAP) inhibitor with a tert-butylsulfanyl group and ethoxypyridinyl substituent. Its IC₅₀ for FLAP inhibition is <10 nM, demonstrating superior metabolic stability compared to earlier analogs .
  • AM103 : Features a methoxypyridinyl group instead of ethoxypyridinyl, resulting in reduced oral bioavailability but enhanced solubility in aqueous media .
  • Key Difference: Unlike 3-(4-aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride, these FLAP inhibitors include bulky aromatic substituents critical for target binding. The absence of such groups in the target compound limits its direct enzyme inhibition but enhances versatility as a synthetic intermediate .

(S)-Methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate Hydrochloride

  • Structural Similarity : Shares the piperidine core and ester functionality but incorporates a benzyl group and hydroxylphenyl substituent.
  • Functional Difference : This compound exhibits serotonin receptor modulation due to its hydroxylphenyl group, a property absent in the target compound .

Benzyl 4-Aminopiperidine-1-carboxylate

  • Core Structure: Contains a 4-aminopiperidine ring but lacks the dimethylpropionic acid methyl ester backbone.
  • Applications : Primarily used in peptide synthesis, whereas the target compound’s ester group enables broader reactivity in alkylation or acylation reactions .

Physicochemical and Pharmacokinetic Properties

Property This compound AM803 Benzyl 4-Aminopiperidine-1-carboxylate
Molecular Formula C₁₂H₂₄ClN₂O₂ C₃₉H₄₄N₄O₃S₂ C₁₃H₁₈N₂O₂
Solubility High in polar solvents (DMSO, methanol) Low aqueous solubility Moderate in ethanol
Bioactivity Intermediate (no direct therapeutic activity) FLAP inhibitor (IC₅₀ <10 nM) Peptide coupling agent
Thermal Stability Stable up to 200°C Degrades above 150°C Stable up to 180°C
Toxicity Limited data; precaution required for eye/skin contact Hepatotoxic at high doses Low acute toxicity

Key Research Findings

Synthetic Utility : The target compound’s dimethylpropionic acid ester group facilitates selective N-alkylation reactions, a feature exploited in synthesizing kinase inhibitors .

Metabolic Stability : Unlike FLAP inhibitors (e.g., AM803), the absence of metabolically labile tert-butylsulfanyl groups in the target compound reduces cytochrome P450-mediated degradation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves esterification and amination steps. For example, ester derivatives can be prepared via transesterification using catalysts like anhydrous conditions (e.g., methyl 3-(4-hydroxyphenyl)propionate synthesis via transesterification ). Optimize reaction efficiency by employing computational reaction path searches (e.g., ICReDD’s quantum chemical calculations to narrow experimental conditions) and reactor design principles (e.g., continuous-flow systems for better mixing and heat transfer) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds , nuclear magnetic resonance (NMR) for stereochemical confirmation, and mass spectrometry (MS) for molecular weight validation. Cross-reference with certified reference standards (e.g., EP impurity standards for hydrochloride salts) . For physicochemical properties, compare calculated pKa values (e.g., JChem acid pKa predictions) .

Q. What safety precautions are critical given limited toxicological data?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves and lab coats. Follow first-aid protocols for accidental exposure: flush eyes with water for 15 minutes , wash skin with soap and water , and consult a physician immediately. Store in airtight containers under inert conditions to prevent degradation .

Q. How should storage and stability conditions be managed for this compound?

  • Methodological Answer : Store at 2–8°C in amber glass containers to avoid light-induced degradation. Monitor stability via periodic HPLC analysis, especially if the compound contains hydrolytically sensitive esters (e.g., methyl ester derivatives) . Use desiccants to mitigate humidity effects .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stability of intermediates during synthesis?

  • Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. ICReDD’s integrated computational-experimental workflows can identify energetically favorable intermediates and predict side reactions . Validate predictions with in-situ spectroscopic monitoring (e.g., FTIR for real-time functional group tracking).

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR/MS) for this compound?

  • Methodological Answer : For ambiguous NMR peaks, perform 2D experiments (e.g., HSQC, HMBC) to assign proton-carbon correlations. Compare MS fragmentation patterns with structurally analogous compounds (e.g., methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride ). Use high-resolution MS (HRMS) to confirm molecular formulas and rule out isobaric impurities .

Q. How can design of experiments (DoE) optimize reaction parameters to maximize yield and minimize by-products?

  • Methodological Answer : Apply factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. For example, ICReDD’s data-driven approach reduces trial-and-error by integrating computational predictions with experimental validation . Monitor by-product formation via LC-MS and adjust feed ratios iteratively.

Q. What advanced methods are recommended for identifying and quantifying process-related impurities?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS to detect trace impurities. Reference EP pharmacopeial standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) for method validation) . For chiral impurities, employ chiral stationary phase HPLC or capillary electrophoresis . Quantify using external calibration curves with impurity-specific reference materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride

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